BenchChemオンラインストアへようこそ!

Benzyl (1-methylpiperidin-3-yl)carbamate

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

This Cbz-protected N-methylpiperidine building block offers orthogonal protection for complex multi-amine syntheses. Its LogP of 2.007 and ambient stability enable high-throughput medicinal chemistry and CNS-targeted library generation. Select for predictable hydrogenolytic deprotection and superior lipophilicity over free amine or Boc analogs.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B15055608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-methylpiperidin-3-yl)carbamate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-16-9-5-8-13(10-16)15-14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17)
InChIKeySLOROVLITRFUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (1-methylpiperidin-3-yl)carbamate: A Versatile N-Protected 3-Aminopiperidine Building Block for Medicinal Chemistry and Pharmaceutical Synthesis


Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5; C₁₄H₂₀N₂O₂; MW 248.32) is a substituted piperidine derivative featuring a carbamate protecting group at the 3-amino position and a methyl group on the piperidine nitrogen . It serves primarily as a protected amine intermediate in the synthesis of biologically active molecules, particularly where orthogonal protection strategies or enhanced lipophilicity are required [1]. The compound is commercially available with purities ranging from 95% to ≥98% and is employed in pharmaceutical research for constructing N-methylpiperidine-containing scaffolds .

Why Benzyl (1-methylpiperidin-3-yl)carbamate Cannot Be Replaced by Unprotected Amines or Alternative Carbamates


Substituting Benzyl (1-methylpiperidin-3-yl)carbamate with the free amine 1-methylpiperidin-3-amine or with other carbamate analogs introduces substantial differences in reactivity, stability, and physicochemical properties that directly impact synthetic outcomes . The benzyl carbamate (Cbz) group provides orthogonal protection compatible with common acid-labile protecting groups such as Boc, whereas the free amine is prone to undesired side reactions and oxidative degradation [1]. Furthermore, the N-methyl substitution on the piperidine ring differentiates this compound from non-methylated benzyl piperidin-3-ylcarbamate, altering lipophilicity and hydrogen-bonding capacity . The tert-butyl analog offers a different deprotection profile (acid-labile vs. hydrogenolytic) and exhibits markedly different boiling point and density characteristics . These distinctions necessitate careful selection based on the specific requirements of a synthetic route or biological application.

Quantitative Differentiation of Benzyl (1-methylpiperidin-3-yl)carbamate Relative to Key Analogs


Physicochemical Comparison: Benzyl (1-methylpiperidin-3-yl)carbamate vs. Benzyl Piperidin-3-ylcarbamate (No N-Methyl)

Direct comparison of predicted physicochemical properties reveals that the N-methyl group in Benzyl (1-methylpiperidin-3-yl)carbamate lowers the boiling point by approximately 11.1 °C (385.2 °C vs. 396.3 °C) and marginally reduces density (1.12 g/cm³ vs. 1.13 g/cm³) relative to the non-methylated analog Benzyl piperidin-3-ylcarbamate . The pKa values are nearly identical (12.19 vs. 12.16), indicating comparable basicity of the carbamate nitrogen .

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

Physicochemical Comparison: Benzyl (1-methylpiperidin-3-yl)carbamate vs. tert-Butyl (1-methylpiperidin-3-yl)carbamate

The benzyl carbamate exhibits a significantly higher boiling point (385.2 °C) compared to the tert-butyl analog (299.3 °C), a difference of 85.9 °C . Density is also higher (1.12 g/cm³ vs. 1.01 g/cm³), while pKa is slightly lower (12.19 vs. 12.39) . Critically, the benzyl derivative has a substantially lower LogP (2.007) compared to the tert-butyl analog (~4.5) , resulting in a more balanced hydrophilic-lipophilic profile.

Protecting Group Strategy Process Chemistry Thermal Stability

Purity Benchmarking: Benzyl (1-methylpiperidin-3-yl)carbamate vs. 1-Methylpiperidin-3-amine

Commercially, Benzyl (1-methylpiperidin-3-yl)carbamate is routinely offered at purities of ≥98% , whereas the corresponding free amine, 1-methylpiperidin-3-amine, is typically supplied at 95% purity . The protected carbamate demonstrates superior stability under ambient storage conditions compared to the free amine, which is prone to oxidation and requires refrigerated storage (2-8°C) .

Commercial Availability Quality Control Synthetic Intermediate Procurement

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bonds: Comparison with 1-Methylpiperidin-3-amine

Benzyl (1-methylpiperidin-3-yl)carbamate possesses 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 3 rotatable bonds, yielding a topological polar surface area (TPSA) of 41.57 Ų . In contrast, 1-methylpiperidin-3-amine has 1 hydrogen bond donor, 2 hydrogen bond acceptors, 0 rotatable bonds, and a TPSA of 29.3 Ų [1]. The increased rotatable bond count and higher TPSA of the carbamate derivative reflect greater conformational flexibility and enhanced polarity.

Molecular Descriptors Drug-Likeness Permeability Prediction

LogP and Lipophilicity Comparison with tert-Butyl Analog

The computed LogP for Benzyl (1-methylpiperidin-3-yl)carbamate is 2.007 , placing it within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, the tert-butyl analog exhibits a substantially higher LogP of approximately 4.5 , which exceeds the preferred lipophilicity threshold and may predispose the compound to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance [1].

Lipophilicity ADME Prediction Bioavailability

Synthetic Utility as a Protected Amine Intermediate: Comparison with Free Amine

Benzyl (1-methylpiperidin-3-yl)carbamate serves as a Cbz-protected derivative of 1-methylpiperidin-3-amine. The Cbz group is orthogonal to acid-labile protecting groups such as Boc, enabling selective deprotection via hydrogenolysis (Pd/C, H₂) without affecting Boc groups elsewhere in the molecule [1]. In contrast, the free amine 1-methylpiperidin-3-amine (pKa ~10.40) is significantly more nucleophilic and basic , leading to unwanted side reactions (e.g., acylation, alkylation, imine formation) during multi-step syntheses unless carefully controlled.

Protecting Group Strategy Orthogonal Synthesis Multi-Step Synthesis

Optimal Research and Industrial Application Scenarios for Benzyl (1-methylpiperidin-3-yl)carbamate


Synthesis of N-Methylpiperidine-Containing Pharmaceutical Intermediates Requiring Orthogonal Protection

The Cbz-protected amine functionality of Benzyl (1-methylpiperidin-3-yl)carbamate is orthogonal to acid-labile Boc groups, making it ideal for the construction of complex molecules containing multiple protected amines. This compound can be incorporated into early synthetic steps, with the Cbz group selectively removed via hydrogenolysis to reveal the free amine for subsequent functionalization [1].

Preparation of Carbamate-Based Bioactive Molecules with Balanced Lipophilicity

With a LogP of 2.007, Benzyl (1-methylpiperidin-3-yl)carbamate offers a lipophilicity profile within the optimal range for oral bioavailability . This positions the compound as a valuable intermediate for drug discovery programs targeting indications where balanced physicochemical properties are critical, such as CNS or cardiovascular therapeutics [2].

Use as a Stable, High-Purity Building Block in Parallel Synthesis and Library Production

Commercial availability at purities ≥98% and ambient storage stability enable the use of Benzyl (1-methylpiperidin-3-yl)carbamate in automated parallel synthesis workflows and compound library generation. The reduced need for pre-purification and cold-chain logistics streamlines high-throughput medicinal chemistry campaigns.

Development of PDE4-Targeting Agents or Other Carbamate-Derived Enzyme Inhibitors

Benzyl-substituted carbamates have been disclosed as phosphodiesterase 4 (PDE4) inhibitors and muscarinic M3 receptor antagonists with therapeutic potential in respiratory and inflammatory diseases [2]. Benzyl (1-methylpiperidin-3-yl)carbamate serves as a structural precursor to such carbamate pharmacophores, providing a pre-installed N-methylpiperidine scaffold and Cbz-protected amine handle for further diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl (1-methylpiperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.